molecular formula C9H17N3O B12049052 1-(4-Allylpiperazin-1-yl)-2-aminoethanone

1-(4-Allylpiperazin-1-yl)-2-aminoethanone

Cat. No.: B12049052
M. Wt: 183.25 g/mol
InChI Key: ZLLIGTGLSYKGNV-UHFFFAOYSA-N
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Description

1-(4-Allylpiperazin-1-yl)-2-aminoethanone is a chemical compound with the molecular formula C9H17N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Allylpiperazin-1-yl)-2-aminoethanone typically involves the reaction of allylpiperazine with an appropriate precursor. One common method involves the reaction of allylpiperazine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Allylpiperazin-1-yl)-2-aminoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1-(4-Allylpiperazin-1-yl)-2-aminoethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Allylpiperazin-1-yl)-2-aminoethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Allylpiperazin-1-yl)-2-aminoethanone is unique due to its specific structural configuration, which influences its reactivity and biological activity. Its allyl group and piperazine ring contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-1-(4-prop-2-enylpiperazin-1-yl)ethanone

InChI

InChI=1S/C9H17N3O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h2H,1,3-8,10H2

InChI Key

ZLLIGTGLSYKGNV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)C(=O)CN

Origin of Product

United States

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